molecular formula C23H27N3O5 B11281397 2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11281397
M. Wt: 425.5 g/mol
InChI Key: CFGZSYGSAIZZHB-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with a unique structure that includes an imidazolidinone ring, a phenyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyethylamine with phenyl isocyanate to form an intermediate, which is then reacted with 4-propoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C23H27N3O5/c1-3-14-31-19-11-9-17(10-12-19)24-21(27)16-20-22(28)26(18-7-5-4-6-8-18)23(29)25(20)13-15-30-2/h4-12,20H,3,13-16H2,1-2H3,(H,24,27)

InChI Key

CFGZSYGSAIZZHB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC=CC=C3

Origin of Product

United States

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